BFMO

Description

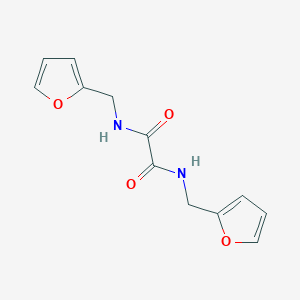

The exact mass of the compound N,N'-Difurfuryloxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 320224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURWFXKCKASSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317766 | |

| Record name | STK051972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69010-90-8 | |

| Record name | NSC320224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK051972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIFURFURYLOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the BFMO Ligand: Synthesis, Applications, and Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(furan-2-ylmethyl)oxalamide, commonly known as BFMO, is an inexpensive and readily available bidentate ligand that has demonstrated significant efficacy in promoting copper-catalyzed cross-coupling reactions.[1] Its primary application lies in the N-arylation of anilines, cyclic secondary amines, and in the selective monoarylation of piperazine, a crucial building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the this compound ligand, including its synthesis, detailed experimental protocols for its use in catalysis with corresponding quantitative data, and an elucidation of the proposed catalytic mechanism.

Core Properties of this compound Ligand

This compound is a white powder with the chemical formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Its structure features two furan moieties linked to an oxalamide backbone, which acts as a bidentate chelating agent for copper ions.

| Property | Value | Reference |

| IUPAC Name | N¹,N²-Bis(furan-2-ylmethyl)oxalamide | |

| Synonyms | This compound, N,N'-Difurfuryloxamide | |

| CAS Number | 69010-98-8 | |

| Molecular Formula | C₁₂H₁₂N₂O₄ | |

| Molecular Weight | 248.23 g/mol | |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 172-174 °C | [3] |

Synthesis of this compound Ligand

While this compound is commercially available, it can be synthesized in the laboratory through the reaction of furfurylamine with an oxalyl derivative. Two general and established methods for the synthesis of N,N'-disubstituted oxalamides are presented below.[4][5]

Experimental Protocol 1: From Oxalyl Chloride

This method involves the acylation of two equivalents of an amine with one equivalent of oxalyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[6]

Reaction Scheme:

Procedure:

-

To a stirred solution of furfurylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Maintain the temperature at 0 °C during the addition and then allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(furan-2-ylmethyl)oxalamide.

Experimental Protocol 2: From Diethyl Oxalate

This method involves the aminolysis of a dialkyl oxalate, such as diethyl oxalate, with two equivalents of the amine. This reaction is often slower than the oxalyl chloride method and may require heating.[7]

Reaction Scheme:

Procedure:

-

In a round-bottom flask, combine furfurylamine (2.0 equivalents) and diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol.[8]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

As the reaction proceeds, the solid N,N'-Bis(furan-2-ylmethyl)oxalamide product may precipitate from the solution.

-

After cooling the reaction mixture to room temperature, collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization if necessary.

Application in Copper-Catalyzed N-Arylation

This compound has proven to be a highly effective ligand in copper-catalyzed N-arylation reactions, also known as Ullmann condensations.[1] It forms a stable and catalytically active complex with copper(I) salts, such as CuI, enabling the coupling of a wide range of (hetero)aryl bromides with various nitrogen nucleophiles under relatively mild conditions.[1]

General Experimental Protocol for Cu/BFMO-Catalyzed N-Arylation

A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), this compound (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) in ethanol (2 mL) is stirred at 80 °C for 24 hours in a sealed tube.[9] After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel.

Data Presentation: Quantitative Results

The following tables summarize the performance of the CuI/BFMO catalytic system across different classes of nitrogen nucleophiles as reported by Ma et al.[1]

Table 1: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Anilines [1]

| Entry | Aryl Bromide | Aniline | CuI (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 93 |

| 2 | 1-Bromo-4-methylbenzene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 89 |

| 3 | Bromobenzene | 4-Methoxyaniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 95 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Methylaniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 91 |

| 5 | 2-Bromotoluene | Aniline | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 85 |

Table 2: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Cyclic Secondary Amines [1][9]

| Entry | Aryl Bromide | Amine | CuI (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 96 |

| 2 | 1-Bromo-4-methylbenzene | Pyrrolidine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 94 |

| 3 | Bromobenzene | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 92 |

| 4 | 1-Bromo-4-chlorobenzene | Pyrrolidine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 88 |

| 5 | 2-Bromopyridine | Morpholine | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 87 |

Table 3: CuI/BFMO-Catalyzed Direct Monoarylation of Piperazine [1]

| Entry | Aryl Bromide | CuI (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 85 |

| 2 | 1-Bromo-4-methylbenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 82 |

| 3 | Bromobenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 80 |

| 4 | 1-Bromo-4-cyanobenzene | 5 | 5 | K₃PO₄ | EtOH | 80 | 24 | 78 |

| 5 | 3-Bromopyridine | 5 | 5 | K₂CO₃ | Dioxane | 100 | 24 | 75 |

Proposed Catalytic Cycle

The mechanism of the copper-catalyzed N-arylation reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[10] The this compound ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.

Figure 1: Proposed catalytic cycle for the Cu/BFMO-catalyzed N-arylation.

Description of the Catalytic Cycle:

-

Ligand Association and Amine Coordination: The active catalyst is formed by the coordination of the this compound ligand to a Cu(I) salt. The nitrogen nucleophile (amine) then coordinates to the copper center, often facilitated by a base which deprotonates the amine.

-

Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) complex. This is often the rate-determining step, resulting in a transient Cu(III) intermediate.[10]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) intermediate, yielding the N-arylated product and regenerating the Cu(I)-BFMO catalyst.

-

Catalyst Regeneration: The product dissociates from the copper complex, allowing the catalyst to re-enter the catalytic cycle.

Conclusion

The this compound ligand serves as a powerful and cost-effective tool for synthetic chemists, particularly in the construction of C-N bonds via copper catalysis. Its ability to promote the N-arylation of a broad range of substrates, including the challenging monoarylation of piperazine, underscores its utility in the synthesis of pharmaceutically relevant molecules. The straightforward synthesis of this compound, coupled with its high efficiency under relatively mild conditions, makes it an attractive alternative to more expensive and complex ligand systems. The proposed Cu(I)/Cu(III) catalytic cycle provides a framework for understanding its reactivity and for the future development of more advanced copper-catalyzed transformations.

References

- 1. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1,N2-Bis(furan-2-ylmethyl)oxalamide 69010-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N1,N2-bis(furan-2-ylmethyl)oxalamide [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 7. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of N,N'-Difurfuryloxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Difurfuryloxamide, a symmetrical diamide with potential applications in medicinal chemistry and materials science. The document details the chemical reaction, experimental protocols, and key characterization data for this compound.

Introduction

N,N'-Difurfuryloxamide, also known as N,N'-bis(2-furylmethyl)oxamide, is a molecule of interest due to the presence of furan rings and a central oxamide core. The furan moiety is a common scaffold in pharmacologically active compounds, while the oxamide linkage can participate in hydrogen bonding, influencing the molecule's solid-state structure and biological interactions. This guide outlines a common and effective method for its laboratory-scale synthesis.

Chemical Reaction Pathway

The synthesis of N,N'-Difurfuryloxamide is typically achieved through the nucleophilic acyl substitution reaction between diethyl oxalate and furfurylamine. In this reaction, the primary amine functionality of two molecules of furfurylamine attacks the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the corresponding diamide and the liberation of two molecules of ethanol.

Experimental Protocols

The following protocol outlines a general procedure for the synthesis of N,N'-Difurfuryloxamide.

Materials and Equipment:

-

Diethyl oxalate

-

Furfurylamine

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

Addition of Amine: While stirring, slowly add furfurylamine (2.0 equivalents) to the solution of diethyl oxalate. The addition should be done dropwise to control any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product, N,N'-Difurfuryloxamide, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product under vacuum to obtain a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Diethyl Oxalate | C6H10O4 | 146.14 | Colorless liquid | -40.6 |

| Furfurylamine | C5H7NO | 97.12 | Colorless to yellow liquid | -70 |

| N,N'-Difurfuryloxamide | C12H12N2O4 | 248.24 | White to off-white solid | 172-174[1] |

Table 2: Spectroscopic Data for N,N'-Difurfuryloxamide

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ in ppm) | ~7.35 (t, 2H, furan-H), ~6.30 (d, 2H, furan-H), ~6.20 (d, 2H, furan-H), ~4.50 (d, 4H, CH₂), ~8.0 (br s, 2H, NH) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~160 (C=O), ~150 (furan C-O), ~142 (furan C-H), ~110 (furan C-H), ~108 (furan C-H), ~38 (CH₂) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch) |

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the solvent and instrument used.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of N,N'-Difurfuryloxamide. The described method is straightforward and utilizes readily available starting materials, making it suitable for typical laboratory settings. The provided data tables and workflow diagrams offer a clear and concise summary of the key aspects of this synthesis for researchers and professionals in the fields of chemistry and drug development.

References

The Pivotal Role of Bidentate Ligands in N-Arylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. N-arylation reactions, which forge this critical bond between an aromatic ring and a nitrogen atom, have been revolutionized by the advent of transition metal catalysis. At the heart of these advancements lies the strategic use of ancillary ligands, with bidentate ligands emerging as particularly effective tools for enhancing reaction efficiency, expanding substrate scope, and enabling milder reaction conditions. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of bidentate ligands in the two most prominent N-arylation methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Mechanism of Action: How Bidentate Ligands Enhance N-Arylation

Bidentate ligands, which possess two donor atoms that can coordinate to a central metal atom, play a multifaceted role in the catalytic cycle of N-arylation reactions. Their primary functions include stabilizing the active catalytic species, modulating the electronic properties of the metal center, and influencing the steric environment around it. These factors collectively impact the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.

In Palladium-catalyzed Buchwald-Hartwig amination , bidentate phosphine ligands are paramount. The coordination of a bidentate ligand to the palladium center is believed to prevent the formation of inactive palladium dimers after oxidative addition, thereby accelerating the reaction.[1] Furthermore, the "bite angle" of the bidentate ligand—the P-Pd-P angle—has a profound effect on the rate of reductive elimination. Larger bite angles can promote reductive elimination, which is often the turnover-limiting step, by bringing the aryl and amino groups into closer proximity for bond formation.[2] For the N-arylation of amides, bidentate ligands can also prevent the formation of stable κ²-amidate complexes, which can hinder the final reductive elimination step.[3]

In Copper-catalyzed Ullmann condensation , the introduction of bidentate ligands, particularly N,N- and N,O-donors, has been transformative.[4] These ligands solubilize the copper catalyst, prevent its agglomeration into inactive species, and facilitate the oxidative addition of the aryl halide to the Cu(I) center.[5] The chelation of the bidentate ligand to copper modulates its reactivity, allowing for reactions to proceed at significantly lower temperatures than the harsh conditions of the classical Ullmann reaction.[4][6]

A Survey of Bidentate Ligands in N-Arylation

A diverse array of bidentate ligands has been developed and successfully applied in N-arylation reactions. The choice of ligand is often dictated by the specific substrates and the desired reaction outcome.

Bidentate Phosphine Ligands for Buchwald-Hartwig Amination

Bulky and electron-rich bidentate phosphine ligands are the workhorses of palladium-catalyzed N-arylation. Some of the most widely used examples include:

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): One of the earliest successful bidentate ligands, known for its chirality and effectiveness in coupling primary amines.[1]

-

DPPF (1,1'-bis(diphenylphosphino)ferrocene): A versatile ligand with a large bite angle, effective for a broad range of amines and aryl halides.[1]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A highly effective ligand with a wide bite angle, particularly useful for the amidation of aryl halides.[7]

-

Josiphos-type ligands: A class of ferrocenyl-based bidentate phosphines that have shown excellent performance in the amination of heteroaromatic halides and in achieving high selectivity for monoarylation of primary amines.[8]

Bidentate Nitrogen and Oxygen Ligands for Ullmann Condensation

The revitalization of the Ullmann reaction is largely attributed to the use of bidentate ligands containing nitrogen and/or oxygen donor atoms. Key examples include:

-

1,10-Phenanthroline and its derivatives: These N,N-bidentate ligands are highly effective in promoting the N-arylation of imidazoles, benzimidazoles, and other heterocycles.[9][10]

-

1,2-Diamines (e.g., N,N'-dimethylethylenediamine, trans-1,2-cyclohexanediamine): Simple and inexpensive N,N-bidentate ligands that are broadly applicable for the N-arylation of a wide range of nitrogen heterocycles and amines.[11][12]

-

Amino acids (e.g., L-proline): N,O-bidentate ligands that have proven to be effective and environmentally benign for copper-catalyzed N-arylations.

-

(S)-N-Methylpyrrolidine-2-carboxylate: A proline derivative that serves as an efficient N,O-bidentate ligand for the Goldberg-type N-arylation of amides.[13]

Quantitative Data Presentation

The following tables summarize the performance of various bidentate ligands in specific N-arylation reactions, providing a basis for comparison and selection.

Table 1: Comparison of Bidentate Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 |

| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | RT | 1 | >95 |

| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | RT | 1 | >95 |

| DPEphos | Pd₂(dba)₃ | NaOtBu | Toluene | RT | 24 | ~40 |

| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | RT | 24 | <5 |

*Data compiled from multiple sources for comparative purposes.[11]

Table 2: Comparison of Bidentate Ligands in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene

| Ligand | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4,7-Dimethoxy-1,10-phenanthroline | Cu₂O | Cs₂CO₃ | Butyronitrile | 110 | 48 | 95 |

| 1,10-Phenanthroline | CuI | K₃PO₄ | DMF | 110 | 24 | 85 |

| trans-1,2-Cyclohexanediamine | CuI | K₂CO₃ | Dioxane | 110 | 24 | 92 |

| N,N'-Dimethylethylenediamine | CuI | K₂CO₃ | Dioxane | 110 | 24 | 88 |

| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 24 | 91 |

*Data compiled from multiple sources for comparative purposes.[10]

Experimental Protocols

The following are representative experimental protocols for palladium- and copper-catalyzed N-arylation reactions using bidentate ligands.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a procedure for the N-arylation of 4-chlorotoluene with morpholine using XPhos as the ligand.[3]

Reagents and Equipment:

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

4-Chlorotoluene

-

Morpholine

-

Anhydrous, degassed toluene

-

Schlenk flask or glovebox

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry 2-necked flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(dba)₂ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

-

Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the reaction mixture.

-

Heat the resulting mixture at reflux for 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

General Procedure for Copper-Catalyzed N-Arylation of a Nitrogen Heterocycle

This protocol is a general procedure for the N-arylation of various nitrogen heterocycles with aryl halides using a diamine ligand.[12][14]

Reagents and Equipment:

-

Copper(I) iodide (CuI)

-

Nitrogen heterocycle (e.g., imidazole, pyrazole)

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

trans-1,2-Cyclohexanediamine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dioxane or another suitable solvent

-

Resealable Schlenk tube

-

Magnetic stirrer and oil bath

Procedure:

-

To a resealable Schlenk tube, add CuI (5-10 mol%), the nitrogen heterocycle (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the tube with a septum, evacuate, and backfill with argon (repeat this cycle three times).

-

Under a stream of argon, add the aryl halide (1.2 equiv.), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., dioxane).

-

Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 110 °C).

-

Stir the reaction mixture for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite or silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated heterocycle.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation, highlighting the role of the bidentate ligand.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Ullmann N-arylation.

Conclusion

Bidentate ligands have fundamentally reshaped the landscape of N-arylation chemistry. Their ability to stabilize metal centers, modulate reactivity, and control the steric environment has led to the development of highly efficient and versatile catalytic systems for both palladium- and copper-mediated C-N bond formation. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and practical applications of bidentate ligands is essential for the rational design and optimization of synthetic routes to novel and valuable N-arylated compounds. The continued development of novel bidentate ligand architectures promises to further expand the capabilities of N-arylation reactions, enabling the synthesis of increasingly complex molecules under even milder and more sustainable conditions.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]

- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 13. [PDF] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | Semantic Scholar [semanticscholar.org]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Comprehensive Technical Guide to the Discovery and Application of BFMO as a Coupling Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "BFMO" has emerged in distinct yet significant contexts within the scientific community, leading to potential ambiguity. This whitepaper aims to provide a comprehensive technical guide to the discovery and application of this compound in its two primary interpretations: as a novel coupling ligand in organic synthesis and as a subject of ligand-coupling studies in enzymology. By addressing both facets, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering clarity and detailed methodologies for further exploration.

The first section will delve into N,N'-Bis(furan-2-ylmethyl)oxalamide, a recently discovered bidentate ligand for copper-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The second section will explore Bacterial Flavin-Containing Monooxygenase, an enzyme of significant interest for biocatalysis and mechanistic studies, where understanding ligand coupling is paramount.

Part 1: N,N'-Bis(furan-2-ylmethyl)oxalamide (this compound) in Copper-Catalyzed Cross-Coupling Reactions

The development of efficient and versatile ligands is a driving force in the advancement of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. In this context, N,N'-Bis(furan-2-ylmethyl)oxalamide (this compound) has been identified as an inexpensive and highly effective bidentate ligand for promoting copper-catalyzed N-arylation reactions.[1][2]

Discovery and Significance

This compound was introduced as a valuable ligand for copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] Its significance lies in its ability to facilitate the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low catalyst loadings and temperatures.[1] This discovery has provided a cost-effective and practical alternative to more complex and expensive ligand systems.

Mechanism of Action

In copper-catalyzed N-arylation reactions, this compound acts as a bidentate ligand, coordinating with the copper catalyst. This coordination stabilizes the catalytic species and facilitates the key steps of the catalytic cycle, which generally involves oxidative addition, ligand exchange, and reductive elimination. The precise mechanism allows for the efficient formation of carbon-nitrogen bonds.

Caption: General catalytic cycle for Cu-catalyzed N-arylation with this compound.

Quantitative Data: Substrate Scope and Yields

The effectiveness of the CuI/BFMO catalytic system has been demonstrated across a variety of substrates. The following table summarizes the yields obtained for the N-arylation of different amines with various aryl bromides.

| Aryl Bromide | Amine | Product Yield (%) |

| 4-Bromotoluene | Aniline | 95 |

| 4-Bromoanisole | Aniline | 92 |

| 1-Bromo-4-fluorobenzene | Aniline | 88 |

| 4-Bromotoluene | Morpholine | 98 |

| 4-Bromoanisole | Morpholine | 96 |

| 1-Bromo-4-fluorobenzene | Morpholine | 94 |

| 4-Bromotoluene | Dibenzylamine | 85 |

| 1-Bromo-4-nitrobenzene | Piperazine (mono-arylation) | 90 |

Data synthesized from the findings in Bhunia et al., J. Org. Chem. 2017, 82, 23, 12603–12612.[1][2]

Experimental Protocols

1. Synthesis of this compound Ligand

N,N'-Bis(furan-2-ylmethyl)oxalamide can be synthesized through the reaction of furfurylamine with diethyl oxalate.

-

Materials: Furfurylamine, diethyl oxalate, ethanol.

-

Procedure:

-

To a solution of furfurylamine (2.0 equivalents) in ethanol, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a white solid.

-

References

theoretical studies of BFMO-copper complex

An In-depth Technical Guide on the Theoretical Studies of Copper Complexes with Organic Ligands

Introduction

Theoretical and computational studies have become indispensable tools in the field of coordination chemistry, providing profound insights into the electronic structure, bonding, reactivity, and spectroscopic properties of metal complexes. For copper complexes, which play crucial roles in catalysis, materials science, and biological systems, theoretical investigations, particularly those employing Density Functional Theory (DFT), are pivotal.[1][2][3] These studies allow researchers to predict molecular geometries, understand reaction mechanisms, and interpret experimental data with a level of detail that is often inaccessible through experimental techniques alone.[3][4] This guide provides a comprehensive overview of the theoretical approaches used to study copper complexes, with a focus on computational methodologies, data interpretation, and the synergy between theoretical predictions and experimental validation. While the specific ligand "BFMO" was not identified in a broad literature search, this guide will focus on general theoretical principles and experimental protocols applicable to a wide range of copper complexes with organic ligands, using examples from recent research.

Computational Methodologies

The foundation of modern theoretical studies on copper complexes lies in quantum mechanical calculations. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy.[1][2]

Key Computational Details:

-

Functionals: The choice of the exchange-correlation functional is critical for obtaining reliable results. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are very popular. Commonly used functionals for copper complexes include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A workhorse functional that often provides good geometric and electronic structure predictions for transition metal complexes.[1][4]

-

M06 (Minnesota 06): A meta-hybrid GGA functional that can provide improved accuracy for non-covalent interactions and thermochemistry.[2][5]

-

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For copper complexes, a combination of basis sets is often employed:

-

For the Copper Atom: Effective Core Potentials (ECPs) like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are frequently used to account for relativistic effects of the heavy copper atom and to reduce computational cost.[2][5]

-

For Ligand Atoms (C, H, N, O, etc.): Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used, which include polarization and diffuse functions to accurately describe the electron distribution.[1][6]

-

-

Solvent Effects: To model the behavior of complexes in solution, continuum solvent models like the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model) are often applied.[2][4][5] These models approximate the solvent as a continuous dielectric medium.

-

Software: The majority of these calculations are performed using specialized quantum chemistry software packages, with Gaussian being one of the most frequently cited programs.[1]

Data Presentation: Theoretical and Experimental Parameters

Theoretical studies generate a wealth of quantitative data that can be compared with experimental results. Below are tables summarizing key parameters.

Table 1: Calculated Molecular Properties of a Representative Copper(II) Complex

| Parameter | Value | Method/Basis Set | Reference |

| Total Energy (a.u.) | -5100.213 | B3LYP/6-31G(d) | [1] |

| HOMO Energy (eV) | -6.2 | M06/LANL2DZ+DZVP | [5] |

| LUMO Energy (eV) | -2.5 | M06/LANL2DZ+DZVP | [5] |

| HOMO-LUMO Gap (eV) | 3.7 | M06/LANL2DZ+DZVP | [5] |

| Dipole Moment (Debye) | 8.5 | B3LYP/6-31G(d) | [1] |

| Gibbs Free Energy of Formation (kcal/mol) | -25.6 | M05(SMD)/6-311+G(d,p) | [6] |

Table 2: Comparison of Calculated and Experimental Bond Lengths (Å)

| Bond | Calculated (Å) | Experimental (X-ray) (Å) | Method/Basis Set | Reference |

| Cu-N1 | 2.01 | 1.99 | DFT/B3LYP/6-31G(d,p)/LANL2DZ | [7] |

| Cu-N2 | 2.05 | 2.03 | DFT/B3LYP/6-31G(d,p)/LANL2DZ | [7] |

| Cu-O1 | 1.95 | 1.93 | DFT/B3LYP/6-31G(d,p)/LANL2DZ | [7] |

| Cu-O2 | 1.98 | 1.96 | DFT/B3LYP/6-31G(d,p)/LANL2DZ | [7] |

Table 3: Calculated Thermodynamic Parameters for Complexation Reactions

| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | Nature of Reaction | Method/Basis Set | Reference |

| Cu(II) + Ligand ⇌ [Cu(Ligand)] | Negative | Negative | Spontaneous & Exothermic | B3LYP/6-31G(d) | [1] |

Experimental Protocols

Theoretical studies are most powerful when conducted in concert with experimental work. Below are detailed methodologies for the synthesis and characterization of copper complexes.

Synthesis of a Representative Copper(II) Complex

This protocol is a generalized procedure based on common methods reported in the literature.[8][9][10]

-

Ligand Synthesis: If the organic ligand is not commercially available, it is synthesized first, often through condensation reactions. The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.

-

Complexation Reaction:

-

Dissolve the organic ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) (20 mL).

-

In a separate flask, dissolve a copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂) (1 mmol) in the same solvent (10 mL).

-

Slowly add the copper salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be heated to reflux for several hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

-

If no precipitate forms, the solvent volume is reduced under vacuum until crystals begin to form. The resulting solid is then collected as described above.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by vapor diffusion.[10]

-

Characterization Techniques

-

Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the complex.[9]

-

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the copper ion. A shift in the vibrational frequencies of functional groups (e.g., C=N, C=O, N-H) upon complexation provides evidence of bonding.

-

UV-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions are characteristic features.[9]

-

X-ray Crystallography: Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[9][10]

-

Cyclic Voltammetry (CV): An electrochemical technique used to study the redox properties of the copper complex, such as the Cu(II)/Cu(I) redox potential.[8]

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

Relationship between Theoretical and Experimental Studies

Illustrative Biological Signaling Pathway: DNA Interaction

Many copper complexes are investigated for their potential as anticancer agents, often involving interaction with DNA.[7][8][11][12][13]

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. scispace.com [scispace.com]

- 3. Computational Insights of Selective Intramolecular O‐atom Transfer Mediated by Bioinspired Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study of copper(II) complexation and hydrolysis in aqueous solutions using mixed cluster/continuum models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study of the Copper Complexes with Aminoguanidine: Investigating Secondary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. jaem.qom.ac.ir [jaem.qom.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization, and Biological Evaluation of Cu(II) Complexes Containing Triflupromazine with Glycine and Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BFMO Protocol for Ullmann Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems.[1] Traditional methods often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The introduction of ligand-accelerated catalysis has enabled milder and more efficient transformations.[3] This document provides detailed application notes and protocols for the use of N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a highly effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] The this compound ligand, part of the oxalic diamide class of ligands developed by Ma and co-workers, promotes the coupling of a wide range of (hetero)aryl bromides under relatively low temperatures with low catalyst loadings, making it a valuable tool in organic synthesis and drug development.[1][4]

Data Presentation

The CuI/BFMO catalytic system demonstrates broad applicability for the N-arylation of various anilines and cyclic secondary amines with a diverse scope of (hetero)aryl bromides. The following tables summarize the quantitative data for these reactions, highlighting the efficiency and versatility of the protocol.

Table 1: CuI/BFMO-Catalyzed N-Arylation of Anilines with Aryl Bromides [1]

| Entry | Aryl Bromide | Aniline | Product | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |

| 2 | 4-Bromoanisole | Aniline | 4-Methoxy-N-phenylaniline | 96 |

| 3 | 4-Bromobenzonitrile | Aniline | 4-(Phenylamino)benzonitrile | 92 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | N-Phenyl-4-(trifluoromethyl)aniline | 91 |

| 5 | 4-Bromotoluene | 4-Methoxyaniline | 4-Methoxy-N-(p-tolyl)aniline | 98 |

| 6 | 4-Bromotoluene | 4-Chloroaniline | 4-Chloro-N-(p-tolyl)aniline | 93 |

| 7 | 2-Bromotoluene | Aniline | 2-Methyl-N-phenylaniline | 85 |

| 8 | 2-Bromo-1,3-dimethylbenzene | Aniline | N-(2,6-Dimethylphenyl)aniline | 78 |

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (0.05 mmol), this compound (0.05 mmol), K₃PO₄ (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Table 2: CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides [1]

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 |

| 2 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 95 |

| 3 | 4-Bromobenzonitrile | Morpholine | 4-Morpholinobenzonitrile | 91 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 90 |

| 5 | 4-Bromotoluene | Piperidine | 1-(p-Tolyl)piperidine | 92 |

| 6 | 4-Bromotoluene | Pyrrolidine | 1-(p-Tolyl)pyrrolidine | 93 |

| 7 | 2-Bromopyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 88 |

| 8 | 3-Bromopyridine | Morpholine | 4-(Pyridin-3-yl)morpholine | 85 |

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol), this compound (0.05 mmol), K₃PO₄ (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound ligand and the general procedure for the CuI/BFMO-catalyzed N-arylation reaction.

Synthesis of N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

Materials:

-

Oxalyl chloride

-

Furan-2-ylmethanamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of furan-2-ylmethanamine (2.0 equiv) and Et₃N (2.2 equiv) in CH₂Cl₂ at 0 °C, add oxalyl chloride (1.0 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

General Procedure for CuI/BFMO-Catalyzed N-Arylation

Materials:

-

Aryl bromide

-

Aniline or cyclic secondary amine

-

Copper(I) iodide (CuI)

-

N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

-

Potassium phosphate (K₃PO₄)

-

Ethanol (EtOH)

-

Schlenk tube or other suitable reaction vessel

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol, 5 mol%), this compound (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the aniline or cyclic secondary amine (1.2 mmol) and ethanol (2.0 mL) via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

-

Stir the reaction for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

The following diagrams illustrate the experimental workflow for the CuI/BFMO-catalyzed N-arylation and a proposed catalytic cycle for the Ullmann condensation.

Caption: Experimental workflow for the CuI/BFMO-catalyzed N-arylation.

Caption: Proposed catalytic cycle for the Cu(I)/Cu(III) mediated Ullmann condensation.

References

- 1. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines [pubmed.ncbi.nlm.nih.gov]

- 2. N1,N2-Bis(furan-2-ylmethyl)oxalamide 69010-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N1,N2-Bis(furan-2-ylmethyl)oxalamide - CAS:69010-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: BFMO-Promoted Coupling of Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a highly effective ligand in copper-catalyzed cross-coupling reactions of aryl bromides. This methodology is particularly valuable for the synthesis of N-aryl compounds, which are significant scaffolds in pharmaceuticals and functional materials.

Introduction

The formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. While palladium-catalyzed methods have been extensively developed, there is a growing interest in more economical and sustainable copper-catalyzed systems. N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) has emerged as an inexpensive and readily available bidentate ligand that significantly enhances the efficiency of copper-catalyzed N-arylation of anilines and secondary amines with a broad range of (hetero)aryl bromides.[1][2] This system offers mild reaction conditions and low catalyst loadings, making it an attractive option for drug discovery and development.[1][2]

Advantages of the CuI/BFMO System

-

Cost-Effective: Utilizes an inexpensive copper catalyst and a readily available ligand.[1][2]

-

Broad Substrate Scope: Effective for the coupling of various (hetero)aryl bromides with (hetero)aryl amines and cyclic secondary amines.[1][2]

-

Mild Reaction Conditions: Operates at relatively low temperatures.[1]

-

Low Catalyst Loadings: Achieves high yields with catalyst loadings as low as 0.5-5 mol %.[1][2]

-

High Selectivity: Demonstrates high selectivity in specific applications, such as the direct monoarylation of piperazine.[1]

Data Presentation: Performance of the CuI/BFMO System

The following table summarizes the performance of the CuI/BFMO catalytic system in the N-arylation of various amines with different aryl bromides. The data highlights the versatility and efficiency of this protocol.

| Aryl Bromide | Amine | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Aniline | 5 | 110 | 95 | [1] |

| 4-Bromoanisole | Aniline | 5 | 110 | 92 | [1] |

| 1-Bromo-4-nitrobenzene | Aniline | 5 | 110 | 85 | [1] |

| 2-Bromopyridine | Aniline | 5 | 110 | 88 | [1] |

| 4-Bromotoluene | Morpholine | 2 | 90 | 96 | [1] |

| 4-Bromoanisole | Morpholine | 2 | 90 | 94 | [1] |

| 1-Bromo-4-fluorobenzene | Piperazine | 5 | 110 | 82 (mono) | [1] |

| 3-Bromopyridine | Piperazine | 5 | 110 | 78 (mono) | [1] |

Note: Yields are for isolated products.

Experimental Protocols

General Protocol for the CuI/BFMO-Catalyzed N-Arylation of Anilines

This protocol provides a general procedure for the coupling of an aryl bromide with an aniline derivative using the CuI/BFMO catalytic system.

Materials:

-

Aryl bromide (1.0 mmol)

-

Aniline derivative (1.2 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol %)

-

N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) (0.05 mmol, 5 mol %)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the oven-dried reaction vial, add CuI (9.5 mg, 0.05 mmol), this compound (13.0 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.

-

Add the aryl bromide (1.0 mmol) and the aniline derivative (1.2 mmol) to the vial, followed by anhydrous DMF (2 mL) via syringe.

-

Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

General Protocol for the CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

This protocol is optimized for the coupling of aryl bromides with cyclic secondary amines like morpholine or piperazine.

Materials:

-

Aryl bromide (1.0 mmol)

-

Cyclic secondary amine (1.5 mmol)

-

Copper(I) iodide (CuI) (0.02 mmol, 2 mol %)

-

N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) (0.02 mmol, 2 mol %)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2 mL)

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried reaction vial, combine CuI (3.8 mg, 0.02 mmol), this compound (5.2 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Seal the vial and subject it to three cycles of vacuum and backfilling with an inert gas.

-

Add the aryl bromide (1.0 mmol) and the cyclic secondary amine (1.5 mmol), followed by anhydrous DMSO (2 mL).

-

Heat the reaction mixture at 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC/MS, typically 8-16 hours).

-

Upon completion, allow the reaction to cool to ambient temperature.

-

Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

The resulting residue can be purified by silica gel chromatography to yield the pure N-arylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the CuI/BFMO-catalyzed N-arylation of aryl bromides.

Caption: General workflow for CuI/BFMO-catalyzed N-arylation.

Proposed Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the copper-catalyzed N-arylation of amines with aryl bromides using the this compound ligand.

Caption: Proposed catalytic cycle for Cu/BFMO N-arylation.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Heterocyclic Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral heterocyclic amines, specifically lactams, through a chemoenzymatic approach. This method leverages the high selectivity of Baeyer-Villiger monooxygenases (BVMOs) for the initial oxidation of cyclic ketones to lactones, followed by a robust chemical conversion of the lactone to the corresponding lactam. This powerful combination of biocatalysis and traditional organic synthesis offers a valuable route to enantiomerically enriched heterocyclic amines, which are key structural motifs in many pharmaceutical compounds.

Introduction

Baeyer-Villiger monooxygenases are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group.[1] This Baeyer-Villiger oxidation is particularly useful for the asymmetric synthesis of lactones from prochiral or racemic cyclic ketones, often proceeding with high regio- and enantioselectivity under mild, environmentally benign conditions.[2][3] The resulting chiral lactones are versatile intermediates that can be subsequently converted to valuable heterocyclic amines, such as lactams, which are core components of numerous therapeutic agents.

This application note details a two-step process for the synthesis of chiral lactams. The first step is a biocatalytic kinetic resolution of a racemic cyclic ketone using a whole-cell system expressing a cyclohexanone monooxygenase (CHMO). The second step involves the chemical amination of the resulting enantiopure lactone to yield the target lactam.

Data Presentation

The following tables summarize the quantitative data for the BVMO-catalyzed kinetic resolution of various cyclic ketones. These examples highlight the substrate scope and stereoselectivity of these biocatalysts.

Table 1: Biocatalytic Baeyer-Villiger Oxidation of Cyclic Ketones Catalyzed by CHMO from Acinetobacter calcoaceticus [4][5]

| Substrate (Cyclic Ketone) | Product (Lactone) | Conversion (%) | Enantiomeric Excess (ee, %) of Lactone | Enantiomeric Excess (ee, %) of Unreacted Ketone |

| rac-Bicyclo[3.2.0]hept-2-en-6-one | (-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | 48 | >98 | >98 |

| rac-2-Methylcyclohexanone | (S)-6-Methyl-oxepan-2-one | - | - | - |

| rac-2-Phenylcyclohexanone | (S)-6-Phenyl-oxepan-2-one | - | - | - |

| rac-cis-Bicyclo[3.2.0]hept-2-en-6-one | (1R,5S)-Lactone & (1S,5R)-Lactone | - | High | High |

| 4-Methylcyclohexanone | 4-Methyl-oxepan-2-one | - | Moderate | - |

Data presented is representative of typical results and may vary based on specific reaction conditions.

Signaling Pathways and Experimental Workflows

To visualize the key processes in this chemoenzymatic synthesis, the following diagrams illustrate the enzymatic catalytic cycle, the overall experimental workflow, and the chemical conversion of the lactone to the lactam.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one

This protocol is adapted from established procedures for whole-cell biotransformations using CHMO.[6]

Materials:

-

Recombinant E. coli BL21(DE3) cells harboring the gene for cyclohexanone monooxygenase (CHMO).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Tris-HCl buffer (50 mM, pH 7.5).

-

D-Glucose.

-

rac-Bicyclo[3.2.0]hept-2-en-6-one.

-

Ethyl acetate.

-

Magnesium sulfate (MgSO₄).

Procedure:

-

Cell Culture and Induction:

-

Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of recombinant E. coli.

-

Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 20°C) for 16-20 hours.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with Tris-HCl buffer.

-

Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of 20.

-

-

Whole-Cell Biotransformation:

-

To the cell suspension, add D-glucose to a final concentration of 50 mM as a cofactor regeneration source.

-

Add rac-bicyclo[3.2.0]hept-2-en-6-one to a final concentration of 10 mM.

-

Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Product Extraction and Purification:

-

Once the reaction has reached the desired conversion (typically around 50% for a kinetic resolution), centrifuge the reaction mixture to remove the cells.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting lactone and unreacted ketone by column chromatography on silica gel.

-

Protocol 2: Chemical Conversion of Lactone to Lactam

This protocol describes a general method for the conversion of a lactone to a lactam using an amine.[7]

Materials:

-

Enantiomerically pure lactone (from Protocol 1).

-

Amine (e.g., benzylamine or ammonia in a suitable solvent).

-

A suitable solvent (e.g., methanol, toluene, or neat).

-

Optional: Lewis acid catalyst (e.g., trimethylaluminum).

-

Optional: Dehydrating agent or conditions for water removal.

Procedure:

-

Reaction Setup:

-

Dissolve the lactone (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the amine (1.1-2 equivalents).

-

Note: For less reactive amines or to improve reaction rates, a catalyst may be added, or the reaction can be performed at elevated temperatures.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate.

-

Purify the crude lactam by column chromatography or recrystallization.

-

Conclusion

The chemoenzymatic synthesis of heterocyclic amines, exemplified by the conversion of cyclic ketones to lactams, offers a powerful and sustainable approach for the production of valuable chiral building blocks. The high selectivity of Baeyer-Villiger monooxygenases in the initial biocatalytic step provides access to enantiomerically enriched lactones, which can then be efficiently transformed into the desired lactams through established chemical methods. These detailed protocols and data provide a solid foundation for researchers in drug discovery and development to implement this versatile synthetic strategy.

References

- 1. Lactam synthesis [quimicaorganica.org]

- 2. scite.ai [scite.ai]

- 3. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 4. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BFMO-Liganded Copper-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A significant advancement in this field has been the development of highly efficient and versatile ligands that enhance the catalytic activity of copper. Among these, N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an inexpensive and effective bidentate ligand for promoting copper-catalyzed N-arylation of a variety of amines.[1][2][3]

These application notes provide detailed protocols for the use of the this compound ligand in copper-catalyzed N-arylation reactions, specifically focusing on the coupling of (hetero)aryl bromides with anilines and cyclic secondary amines. The methodologies described herein offer high yields, broad substrate scope, and operational simplicity, making them valuable tools for organic synthesis and drug discovery.

Data Presentation

The following tables summarize the quantitative data for the CuI/BFMO-catalyzed N-arylation of various anilines and cyclic secondary amines with different (hetero)aryl bromides. The data is compiled from representative studies and demonstrates the efficiency and versatility of this catalytic system.

Table 1: CuI/BFMO-Catalyzed N-Arylation of Anilines with Aryl Bromides

| Entry | Aryl Bromide | Aniline | Product | Yield (%) |

| 1 | Bromobenzene | Aniline | N-Phenylaniline | 95 |

| 2 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 92 |

| 3 | 4-Bromoanisole | Aniline | 4-Methoxy-N-phenylaniline | 89 |

| 4 | 4-Bromobenzonitrile | Aniline | 4-(Phenylamino)benzonitrile | 85 |

| 5 | 1-Bromonaphthalene | Aniline | N-(Naphthalen-1-yl)aniline | 91 |

| 6 | 2-Bromopyridine | Aniline | N-Phenylpyridin-2-amine | 78 |

| 7 | Bromobenzene | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 93 |

| 8 | Bromobenzene | 4-Chloroaniline | 4-Chloro-N-phenylaniline | 88 |

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (5 mol %), this compound (10 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 120 °C, 24 h.

Table 2: CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | Bromobenzene | Morpholine | 4-Phenylmorpholine | 98 |

| 2 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 96 |

| 3 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 94 |

| 4 | 1-Bromonaphthalene | Morpholine | 4-(Naphthalen-1-yl)morpholine | 95 |

| 5 | Bromobenzene | Piperidine | 1-Phenylpiperidine | 97 |

| 6 | 4-Bromotoluene | Piperidine | 1-(p-Tolyl)piperidine | 95 |

| 7 | Bromobenzene | Pyrrolidine | 1-Phenylpyrrolidine | 96 |

| 8 | Bromobenzene | Indoline | 1-Phenylindoline | 92 |

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (1 mol %), this compound (2 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 100 °C, 24 h.

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound ligand and its application in copper-catalyzed N-arylation reactions.

Protocol 1: Synthesis of N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) Ligand

Materials:

-

Furfurylamine

-

Diethyloxalate

-

Ethanol (absolute)

Procedure:

-

To a solution of furfurylamine (2.0 equiv.) in absolute ethanol, add diethyl oxalate (1.0 equiv.) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 12 hours.

-

A white precipitate will form. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure this compound ligand.

Protocol 2: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Anilines

Materials:

-

Aryl bromide

-

Aniline derivative

-

Copper(I) iodide (CuI)

-

N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.05 mmol, 5 mol %), and this compound (0.10 mmol, 10 mol %).

-

Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMSO (2.0 mL) and the aniline derivative (1.2 mmol, 1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C in a preheated oil bath for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.

Protocol 3: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

Materials:

-

Aryl bromide

-

Cyclic secondary amine

-

Copper(I) iodide (CuI)

-

N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.01 mmol, 1 mol %), and this compound (0.02 mmol, 2 mol %).

-

Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMSO (2.0 mL) and the cyclic secondary amine (1.2 mmol, 1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C in a preheated oil bath for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated cyclic amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the CuI/BFMO-catalyzed N-arylation reaction.

Caption: General workflow for CuI/BFMO-catalyzed N-arylation.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation reaction using an oxalamide ligand like this compound. Mechanistic studies suggest that the catalyst resting state is a Cu(II) bis-oxalamide complex.[4] The cycle is thought to proceed through a Cu(I)/Cu(III) pathway or a Cu(II) mediated process, differing from the traditional Ullmann reaction mechanism.

Caption: Proposed catalytic cycle for Cu/BFMO N-arylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society [acs.digitellinc.com]

Optimizing Ligand Concentration for Enhanced Bioconjugation Yield: Application Notes and Protocols

Note on "BFMO Ligand": The term "this compound" commonly refers to N,N'-Bis(furan-2-ylmethyl)oxalamide, a ligand utilized in copper-catalyzed organic synthesis reactions.[1][2] Based on available scientific literature, this compound is not typically employed in bioconjugation procedures. This document will therefore focus on the principles of optimizing ligand concentration in a common bioconjugation context, using the widely applied N-hydroxysuccinimide (NHS)-ester-mediated amine coupling as a representative example. The principles and protocols outlined here are broadly applicable to a variety of bioconjugation reactions.

Introduction to Bioconjugation and the Importance of Ligand Concentration

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a protein or antibody.[3] This technique is fundamental in the development of therapeutics, diagnostics, and research reagents, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes.

The efficiency and yield of a bioconjugation reaction are critically dependent on a number of factors, including the concentration of the labeling reagent (ligand).[4] An insufficient amount of ligand will result in a low yield of the desired conjugate, while an excessive concentration can lead to undesirable side reactions, such as polysubstitution or modification of non-target residues, which may compromise the bioactivity of the resulting conjugate. Therefore, determining the optimal ligand concentration is a crucial step in developing a robust and reproducible bioconjugation protocol.

Principles of NHS-Ester Mediated Amine Coupling

NHS esters are one of the most common classes of reagents for labeling proteins and other biomolecules.[5] They react with primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[3][5]

The general reaction scheme is as follows:

Caption: NHS-ester mediated amine coupling reaction.

Factors Influencing Optimal Ligand Concentration

Several factors can influence the optimal molar ratio of ligand to biomolecule for achieving the desired degree of labeling and yield:

-

Number of Reactive Sites: The number of accessible primary amines on the protein surface will dictate the amount of ligand required.

-

Protein Concentration: More dilute protein solutions may require a higher molar excess of the ligand to achieve the same level of conjugation.[6]

-

Reaction Buffer: The pH of the reaction buffer is critical. The reaction of NHS esters with amines is most efficient at a pH between 7 and 9.[7][8] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for the ligand.[6][8]

-

Reaction Time and Temperature: These parameters can be adjusted to modulate the reaction rate. Typical reactions are carried out at room temperature for 30-60 minutes or on ice for 2 hours.[6][8]

-